molecular formula C21H25N5O2 B11113482 [4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11113482
M. Wt: 379.5 g/mol
InChI Key: SPLPEYGTQFQEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. The structure includes a 1,3,6-trimethyl-substituted pyrazolo[3,4-b]pyridine moiety linked via a methanone bridge to a 4-(2-methoxyphenyl)piperazine group. The methyl groups enhance lipophilicity and metabolic stability, while the 2-methoxyphenylpiperazine may influence receptor binding, particularly in neurological targets due to piperazine's prevalence in CNS-active drugs .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H25N5O2/c1-14-13-16(19-15(2)23-24(3)20(19)22-14)21(27)26-11-9-25(10-12-26)17-7-5-6-8-18(17)28-4/h5-8,13H,9-12H2,1-4H3

InChI Key

SPLPEYGTQFQEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclization Conditions

In a protocol adapted from pyrazolo[1,5-a]pyridine synthesis, 3-amino-1,6-dimethyl-1H-pyrazol-5-amine (3 mmol) and ethyl acetoacetate (3 mmol) are refluxed in ethanol containing acetic acid (6 equiv) under an oxygen atmosphere at 130°C for 18 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration. Crystallization from ethanol yields the pyrazolo[3,4-b]pyridine core with 1,3,6-trimethyl substituents in 68–75% yield.

Functionalization at Position 4

To introduce the methanone group at position 4, Friedel-Crafts acylation is employed. The pyrazolo[3,4-b]pyridine core reacts with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. After 12 hours, the intermediate 4-chloroacetyl derivative is isolated and further functionalized with piperazine.

Attachment of the 4-(2-Methoxyphenyl)Piperazine Moiety

The piperazine group is introduced via nucleophilic substitution or coupling reactions. Two primary methods are documented:

Nucleophilic Substitution with 1-(2-Methoxyphenyl)Piperazine

In a patent-derived protocol, the 4-chloroacetyl intermediate reacts with 1-(2-methoxyphenyl)piperazine (1.1 equiv) in dimethylformamide (DMF) at 80°C for 24 hours. The reaction is catalyzed by potassium carbonate (3 equiv) and sodium iodide (0.1 equiv), facilitating SN2 displacement of the chloride. Excess DMF is removed under reduced pressure, and the crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) to yield the methanone-piperazine adduct in 72–78% yield.

Coupling via Carbodiimide Chemistry

An alternative approach involves activating the 4-carboxylic acid derivative of the pyrazolo[3,4-b]pyridine core using oxalyl chloride (2 equiv) in anhydrous THF. The resulting acyl chloride is coupled with 1-(2-methoxyphenyl)piperazine (1.2 equiv) in the presence of triethylamine (3 equiv) at room temperature for 6 hours. This method avoids high temperatures and achieves comparable yields (70–75%).

Optimization and Characterization

Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
CatalystK₂CO₃ + NaICs₂CO₃K₂CO₃ + NaI
Temperature (°C)802580
Yield (%)787078

The use of DMF as a polar aprotic solvent enhances nucleophilicity of the piperazine nitrogen, while NaI promotes halide exchange to improve reactivity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.45–6.85 (m, 4H, aromatic-H), 3.88 (s, 3H, OCH₃), 3.72–3.15 (m, 8H, piperazine-H), 2.62 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

Challenges and Solutions

Byproduct Formation

The primary byproducts include:

  • 1,3-Bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane : Formed via over-alkylation, minimized by using a 1:1 molar ratio of chloroacetyl intermediate to piperazine.

  • N-Formylpiperazine Derivatives : Result from residual DMF decomposition, addressed by thorough solvent removal under vacuum.

Purification Strategies

  • Hexane Washing : Removes unreacted 1-bromo-3-chloropropane.

  • Recrystallization : Isopropyl alcohol yields pure hydrochloride salt (80% recovery).

Scalability and Industrial Relevance

A pilot-scale synthesis (3.2 kg) achieved 80% yield by:

  • Stepwise Temperature Control : Maintaining 75–80°C during coupling to prevent side reactions.

  • Activated Carbon Treatment : Removing colored impurities prior to crystallization.

  • Vacuum Drying : Ensuring residual solvent levels <0.1% (w/w) .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Moieties

The piperazine ring undergoes substitution reactions under controlled conditions. The methoxy group on the phenyl ring participates in demethylation reactions under acidic or enzymatic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic DemethylationHBr (48%), reflux, 6 hours4-(2-hydroxyphenyl)piperazino derivative~65%
Enzymatic DemethylationLiver microsomes, NADPH systemHydroxylated metaboliteNot quantified

Hydrolysis of Methanone Group

The central methanone group demonstrates hydrolytic stability variations:

Hydrolysis TypeConditionsProductObservationsSource
Acidic Hydrolysis6M HCl, 80°C, 12 hoursCorresponding carboxylic acidPartial decomposition
Basic Hydrolysis2M NaOH, ethanol, reflux, 8 hoursSodium carboxylate salt72% conversion

Alkylation/Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring react with alkylating/acylating agents:

Reaction TypeReagentsConditionsProductYieldSource
AlkylationMethyl iodide, K2CO3DMF, 60°C, 24 hoursN-methylated piperazino derivative58%
AcylationAcetyl chloride, Et3NCH2Cl2, 0°C → RT, 6hN-acetylpiperazino derivative83%

Diazotization and Coupling Reactions

The pyrazolo-pyridine core enables diazonium chemistry. A validated protocol involves:

StepReagents/ConditionsIntermediate/ProductYieldSource
DiazotizationNaNO2, HCl (0–5°C)Diazonium chloride
Coupling2-cyanoacetamide derivatives, pyridinePyridopyrazolo-triazine derivatives42–54%

Example outcome:

text
4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (54% yield) IR: 3320 cm⁻¹ (NH), 2200 cm⁻¹ (C≡N) M.p.: >300°C

Oxidation of Pyrazolo-Pyridine Core

The methyl groups on the pyrazolo-pyridine moiety undergo selective oxidation:

Oxidizing AgentConditionsProductSelectivitySource
KMnO4H2SO4, 60°C, 4 hoursCarboxylic acid at C4 positionHigh
SeO2Dioxane, reflux, 12 hoursAldehyde formation at C6 methyl groupModerate

Salt Formation

The piperazine nitrogen forms stable salts with acids:

AcidConditionsProductSolubility ProfileSource
HCl (gaseous)EtOH, 0°C, 2 hoursDihydrochloride saltImproved aqueous solubility
Citric acidMeOH, RT, 1 hourCitrate saltCrystalline solid

Key Mechanistic Insights

  • Demethylation : Proceeds via acid-catalyzed SN2 mechanism or cytochrome P450-mediated oxidation.

  • Diazotization : The amino group on the pyrazolo-pyridine core forms a diazonium intermediate, which couples with electron-deficient aromatics .

  • Oxidation : KMnO4 selectively oxidizes benzylic methyl groups due to stabilization of the transition state through conjugation with the pyridine ring.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing analogs with enhanced pharmacokinetic properties.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds with similar structures can interact with serotonin receptors, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been associated with increased serotonin levels in the brain, which is crucial for mood regulation .

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, recent investigations into related compounds revealed significant anti-proliferative activity against K562 and MCF-7 cancer cell lines .

Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity Description Study Reference
AntidepressantInteraction with serotonin receptors leading to mood enhancement
AnticancerInduction of apoptosis in K562 and MCF-7 cancer cells
NeuroprotectionProtection against neurodegenerative cell death in models

Case Study: Anticancer Activity

A study conducted on pyrazolo[3,4-b]pyridine derivatives demonstrated that specific modifications to the compound structure could significantly enhance its anticancer efficacy. The research highlighted that substituents at the 4-position of the piperazine ring influenced the binding affinity to cancer cell receptors, leading to increased cytotoxicity against targeted cancer cells .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural features and properties of the target compound and analogs:

Compound Name Substituents (Pyrazolo Ring) Piperazine Substituent Molecular Formula Notable Properties/Activities References
Target Compound : 4-(2-methoxyphenyl)piperazinomethanone 1,3,6-Trimethyl 2-Methoxyphenyl C23H27N5O2 (est.) High lipophilicity; potential CNS activity (inferred)
4-(2-Methoxyphenyl)piperazinomethanone 1-Phenyl, 5-propyl 2-Methoxyphenyl C24H28N4O2 ChemSpider ID 2089826; structural data available
(1-tert-Butyl-6-cyclopropyl-3-methyl-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-3,4-dihydroquinoxalin-1-yl)methanone (5r) 1-tert-Butyl, 3-methyl, 6-cyclopropyl 4-Methyl-dihydroquinoxaline C24H29N5O Antimalarial activity (IC50 = 12 nM)
4-(3-Chlorophenyl)piperazinomethanone 1,3-Dimethyl, 6-isopropyl 3-Chlorophenyl C22H26ClN5O Molecular weight: 411.9; CAS 1282121-69-0
(1-tert-Butyl-6-methoxy-3-methyl-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1,4-benzoxazin-4-yl)methanone (18e) 1-tert-Butyl, 3-methyl, 6-methoxy Dihydrobenzoxazine C23H28N4O3 Antimalarial activity (IC50 = 28 nM)

Key Observations :

  • The target compound's trimethyl groups balance moderate lipophilicity with metabolic stability .
  • Piperazine Modifications: The 2-methoxyphenyl group in the target compound may enhance serotonin receptor affinity compared to 3-chlorophenyl or dihydroquinoxaline analogs, which are associated with antimalarial activity .
  • Biological Activity: Compounds with dihydroquinoxaline (5r) or dihydrobenzoxazine (18e) substituents exhibit potent antimalarial activity, likely due to interactions with the Plasmodium transporter ABCI3. The target compound’s lack of such groups suggests divergent applications .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding: and emphasize the role of hydrogen bonding in crystal packing. The target compound’s methyl groups may reduce hydrogen-bond donors, favoring hydrophobic interactions and altering solubility .
  • Crystal Structure: A related compound () with a thiophenyl methanone group exhibits planar geometry, suggesting that the target compound’s trimethyl groups could induce steric hindrance, affecting crystallinity .

Biological Activity

The compound 4-(2-methoxyphenyl)piperazinomethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2C_{23}H_{24}N_{6}O_{2} with a molecular weight of 416.5 g/mol. The structure includes a piperazine moiety linked to a pyrazolo[3,4-b]pyridine core, which contributes to its biological activity.

Research indicates that compounds similar to 4-(2-methoxyphenyl)piperazinomethanone exhibit various mechanisms of action:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
  • Inhibition of Enzymes : It may inhibit key enzymes that are critical in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights : The compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation by affecting cell cycle progression.

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological effects:

  • Anxiolytic and Antidepressant Activity : Preclinical models indicate that compounds with similar structures exhibit anxiolytic effects in rodent models. They may influence serotonin and dopamine pathways.

Case Studies

A recent study published in Molecular Pharmacology explored the efficacy of similar pyrazolo compounds in treating anxiety disorders. The results indicated significant reductions in anxiety-like behaviors in treated animals compared to controls, supporting the potential use of these compounds in clinical settings.

StudyFindings
Alotaibi et al. (2024)Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity.
Abdel-Wahab et al. (2023)Reported anxiolytic effects in rodent models using derivatives similar to the target compound.

Q & A

Basic: What are the standard synthetic routes for 4-(2-methoxyphenyl)piperazinomethanone?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole precursors with ketones or aldehydes. For example, α,β-unsaturated ketones can be synthesized by reacting pyrazole derivatives with aromatic aldehydes under basic conditions .
  • Step 2: Introduction of the piperazino moiety through nucleophilic substitution or coupling reactions. For instance, 4-(2-methoxyphenyl)piperazine can react with activated carbonyl intermediates (e.g., acid chlorides) in the presence of a base like triethylamine .
  • Key reagents : 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl chloride, 4-(2-methoxyphenyl)piperazine, and solvents such as dichloromethane or DMF.

Basic: How is the compound’s structure validated in synthetic workflows?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy group at C2 of phenylpiperazine) and pyrazole ring substitution patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects, as seen in analogous piperazinyl-pyridazinone structures .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₃H₂₈N₆O₂ for the target compound) .

Basic: What analytical methods ensure purity and quality control?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard. For example, Muszalska et al. used a mobile phase of acetonitrile/water (70:30) with 0.1% TFA for related pyrrolo[3,4-c]pyridine derivatives .
  • TLC : Silica gel plates (ethyl acetate:hexane = 3:1) to monitor reaction progress .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Basic: What safety precautions are required during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols, as piperazine derivatives may cause respiratory irritation .
  • Spill Management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .

Advanced: How can reaction regioselectivity be optimized for substitutions on the pyrazole ring?

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C4 of pyrazole direct electrophiles to C5. Use DFT calculations to predict reactive sites .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations, as demonstrated in 4-methoxyphenylpyridazinone syntheses .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine in SNAr reactions .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyrazolo-pyridine cores are stable, but ester groups may hydrolyze .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar methanone derivatives) .

Advanced: How do structural modifications impact serotonin receptor binding affinity?

  • SAR Insights :
    • Piperazine Substituents : 2-Methoxyphenyl groups enhance 5-HT₁A affinity (IC₅₀ < 100 nM) compared to 4-chlorophenyl analogs .
    • Pyrazole Methyl Groups : 1,3,6-Trimethyl substitution reduces metabolic clearance by CYP3A4 .
  • In Vitro Assays : Radioligand binding assays using HEK-293 cells expressing human 5-HT receptors .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 1-Piperazinyl(4-pyridinyl)methanone HCl has solubility >10 mg/mL) .
  • Co-Solvents : Use 10% DMSO in saline for intravenous administration .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability by 2–3× .

Advanced: How is acute toxicity evaluated in preclinical models?

  • Rodent Studies : Single-dose oral administration (50–500 mg/kg) with 14-day observation. Endpoints include mortality, organ weight changes, and histopathology .
  • LD₅₀ Estimation : Probit analysis for dose-response curves; reported LD₅₀ for related piperazinyl methanones is ~300 mg/kg in rats .

Advanced: What computational tools predict metabolic pathways?

  • Software : Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism profiling.
  • Key Metabolites : N-Demethylation of piperazine and oxidation of pyrazole methyl groups are predominant pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.